Product packaging for 6-Methoxybenzo[d][1,2,3]thiadiazole(Cat. No.:CAS No. 1753-90-8)

6-Methoxybenzo[d][1,2,3]thiadiazole

Cat. No.: B3323895
CAS No.: 1753-90-8
M. Wt: 166.2 g/mol
InChI Key: DLCJYBHGQUNYMC-UHFFFAOYSA-N
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Description

Overview of Benzothiadiazole and Thiadiazole Heterocyclic Systems in Contemporary Chemical Sciences

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. rsc.orgresearchgate.net There are four isomers of thiadiazole—1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879)—each with distinct chemical properties and applications. researchgate.net These heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ainih.gov

When a thiadiazole ring is fused to a benzene (B151609) ring, a benzothiadiazole is formed. This fusion extends the π-electron system, leading to unique photophysical and electronic properties. acs.orgnih.govnih.gov Benzothiadiazoles, particularly the 2,1,3-benzothiadiazole (B189464) isomer, are known for their use as building blocks in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govacs.org The 1,2,3-benzothiadiazole (B1199882) isomer, while less studied, also holds significant potential in various fields. ontosight.aiwikipedia.org For example, derivatives of benzo acs.orgnih.govrsc.orgthiadiazole have been recognized as the first synthetic chemical plant activators, inducing disease resistance in crops. rsc.orgnih.gov

Significance of Fused Heterocyclic Compounds in Modern Organic and Materials Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing an edge, are of immense importance in both organic and materials chemistry. acs.org This structural motif is found in a vast number of natural products, pharmaceuticals, and functional materials. ontosight.aiacs.org The fusion of rings creates a more rigid and planar structure, which can enhance π-π stacking interactions and influence the electronic properties of the molecule. mdpi.com

In materials science, the extended conjugation in fused heterocyclic systems is exploited to create materials with tailored optical and electronic properties. nih.gov These compounds are integral to the development of organic semiconductors, conducting polymers, and fluorescent probes. nih.govontosight.aiacs.org The ability to modify the properties of these materials through the introduction of different functional groups makes them highly versatile. acs.orgnih.gov

In organic chemistry, fused heterocycles serve as key intermediates in the synthesis of complex molecules. acs.org Their unique reactivity and structural features allow for the construction of intricate molecular architectures with high efficiency and selectivity. nih.gov

Positioning of 6-Methoxybenzo[d]acs.orgnih.govrsc.orgthiadiazole within the Benzo[d]acs.orgnih.govrsc.orgthiadiazole Subclass

The Benzo[d] acs.orgnih.govrsc.orgthiadiazole subclass is characterized by a benzene ring fused to a 1,2,3-thiadiazole ring. wikipedia.org The parent compound, 1,2,3-benzothiadiazole, is a colorless solid that is soluble in organic solvents. wikipedia.org The introduction of a substituent onto the benzene ring can significantly alter the physical and chemical properties of the molecule. acs.orgnih.gov

6-Methoxybenzo[d] acs.orgnih.govrsc.orgthiadiazole is a derivative of this subclass where a methoxy (B1213986) group (-OCH₃) is attached to the 6-position of the benzothiadiazole core. The methoxy group is a well-known electron-donating group due to the resonance effect of the oxygen lone pairs. wikipedia.orgmdpi.com This electron-donating character is expected to influence the electronic properties of the benzothiadiazole system in several ways:

Increased Electron Density: The methoxy group will increase the electron density of the aromatic ring, which can affect its reactivity in electrophilic aromatic substitution reactions.

Modulation of HOMO-LUMO Gap: The electron-donating nature of the methoxy group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which could lead to a smaller HOMO-LUMO gap. This, in turn, can cause a bathochromic (red) shift in the absorption and emission spectra of the molecule. acs.orgacs.org

Altered Redox Potential: The increased electron density should make the molecule easier to oxidize, thus lowering its oxidation potential. mdpi.com

Due to the scarcity of direct experimental data on 6-Methoxybenzo[d] acs.orgnih.govrsc.orgthiadiazole, its precise positioning is largely theoretical. However, based on the known effects of methoxy substituents on other aromatic and heterocyclic systems, it is anticipated to be a more electron-rich and potentially more photoactive derivative compared to the unsubstituted parent compound.

Table 1: Predicted Influence of a 6-Methoxy Group on the Properties of Benzo[d] acs.orgnih.govrsc.orgthiadiazole (Note: This table is illustrative and based on general chemical principles, as direct experimental data for the 6-methoxy derivative is not widely available.)

PropertyUnsubstituted Benzo[d] acs.orgnih.govrsc.orgthiadiazolePredicted for 6-Methoxybenzo[d] acs.orgnih.govrsc.orgthiadiazoleRationale
Electron Density of Benzene Ring BaselineIncreasedThe methoxy group is an electron-donating group. wikipedia.orgmdpi.com
HOMO Energy Level BaselineHigherThe electron-donating nature of the methoxy group raises the HOMO energy. mdpi.com
LUMO Energy Level BaselineMinimally AffectedSubstituent effects are generally more pronounced on the HOMO level.
HOMO-LUMO Gap BaselineSmallerA higher HOMO and relatively stable LUMO lead to a smaller energy gap. acs.org
Absorption/Emission Wavelength Shorter WavelengthLonger Wavelength (Red-shifted)A smaller energy gap corresponds to absorption of lower energy light. acs.org
Oxidation Potential BaselineLowerIncreased electron density makes the molecule easier to oxidize. mdpi.com
Reactivity towards Electrophiles BaselineIncreasedThe electron-rich benzene ring is more susceptible to electrophilic attack.

Historical Development and Evolution of Academic Research on 1,2,3-Thiadiazoles

The chemistry of 1,2,3-thiadiazoles dates back to the late 19th century. One of the earliest and most common methods for their synthesis is the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. wikipedia.org This reaction, first reported by Charles D. Hurd and Raymond I. Mori, remains a cornerstone for the preparation of this heterocyclic system. wikipedia.org

Early research focused on the fundamental synthesis and reactivity of 1,2,3-thiadiazoles. Over the decades, the scope of research has expanded significantly, driven by the discovery of their diverse biological activities. ontosight.ai Derivatives of 1,2,3-thiadiazoles have been investigated for their potential as antifungal, antiviral, and anticancer agents. ontosight.ai

In recent years, the focus has also shifted towards the application of 1,2,3-thiadiazole derivatives in materials science. acs.orgacs.org The unique electronic structure of the 1,2,3-thiadiazole ring makes it an interesting building block for functional materials. For instance, benzo[d] acs.orgnih.govrsc.orgthiadiazole (isoBT) has been implemented in the construction of alternating copolymers for use in organic electronics. acs.orgacs.org The development of solid-phase synthesis methods for benzo acs.orgnih.govrsc.orgthiadiazoles has further facilitated the exploration of their structure-activity relationships and the creation of libraries of these compounds for screening. rsc.org

Current Research Gaps and Future Potential for 6-Methoxybenzo[d]acs.orgnih.govrsc.orgthiadiazole

The most significant research gap concerning 6-Methoxybenzo[d] acs.orgnih.govrsc.orgthiadiazole is the profound lack of dedicated studies on its synthesis, characterization, and application. While the parent benzo[d] acs.orgnih.govrsc.orgthiadiazole system and its other derivatives have been explored, the 6-methoxy substituted variant remains largely absent from the scientific literature.

This gap presents a clear opportunity for future research. The potential applications of 6-Methoxybenzo[d] acs.orgnih.govrsc.orgthiadiazole can be extrapolated from the known uses of related compounds:

Materials Science: The predicted red-shifted absorption and emission of 6-Methoxybenzo[d] acs.orgnih.govrsc.orgthiadiazole, due to the electron-donating methoxy group, make it a promising candidate for the development of novel organic fluorophores and emitters for OLEDs. acs.orgacs.org Its potential as a component in organic semiconductors and photovoltaics also warrants investigation. acs.orgacs.org

Medicinal Chemistry and Agrochemicals: Given that derivatives of benzo acs.orgnih.govrsc.orgthiadiazole are known to act as plant activators, 6-Methoxybenzo[d] acs.orgnih.govrsc.orgthiadiazole could be synthesized and screened for similar or enhanced activity. rsc.orgnih.gov Furthermore, the broader class of thiadiazoles exhibits a wide range of biological activities, suggesting that this compound could be a starting point for the discovery of new therapeutic agents. ontosight.ai

Photodynamic Therapy: The extended π-system and the potential for modified photophysical properties could make this compound a candidate for investigation as a photosensitizer in photodynamic therapy. wikipedia.org

The synthesis of 6-Methoxybenzo[d] acs.orgnih.govrsc.orgthiadiazole, likely achievable through established methods such as the Hurd-Mori reaction starting from a methoxy-substituted 2-aminothiophenol (B119425) derivative, would be the first step in filling this research void. Subsequent detailed characterization of its photophysical, electrochemical, and biological properties would pave the way for its potential application in various fields of advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B3323895 6-Methoxybenzo[d][1,2,3]thiadiazole CAS No. 1753-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)11-9-8-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCJYBHGQUNYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Reactivity Profiles and Chemical Transformations of 6 Methoxybenzo D 1 2 3 Thiadiazole Analogs

Aromatic Substitution Reactions on the Fused Benzene (B151609) Ring System

The fused benzene ring of 6-methoxybenzo[d] nih.govnih.govacs.orgthiadiazole is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome being a critical aspect of its reactivity.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In this process, an electrophile attacks the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. minia.edu.egyoutube.com The presence of substituents on the benzene ring significantly influences the rate and regioselectivity of the reaction. libretexts.org Electron-donating groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct electrophiles to the meta position. libretexts.orglibretexts.org

For 6-methoxybenzo[d] nih.govnih.govacs.orgthiadiazole, the methoxy (B1213986) group is a strong activating and ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho and para to the methoxy group, namely the 5- and 7-positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration involves the use of nitric acid with a sulfuric acid catalyst to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.comminia.edu.eg

Nucleophilic aromatic substitution (S_NAr) provides a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglumenlearning.com

The benzo[d] nih.govnih.govacs.orgthiadiazole moiety itself can act as an electron-withdrawing group, and this effect is enhanced by the incorporation of additional electron-withdrawing substituents. For instance, studies on 4,7-dibromobenzo[d] nih.govnih.govacs.orgthiadiazole have shown its ability to undergo nucleophilic substitution. mdpi.com The presence of bromine atoms, which are deactivating groups, coupled with the electron-withdrawing nature of the thiadiazole ring, makes the aromatic ring susceptible to nucleophilic attack. semanticscholar.org The reaction proceeds through an addition-elimination mechanism where the nucleophile first adds to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgopenstax.org The scope of nucleophiles in these reactions can be broad, including amines, alkoxides, and thiolates. For example, 4,7-dibromobenzo[d] nih.govnih.govacs.orgthiadiazole has been shown to react with morpholine (B109124). mdpi.com

Reactions Involving the 1,2,3-Thiadiazole (B1210528) Heterocycle

The thiadiazole ring itself is a key site for chemical modifications, enabling the introduction of diverse functionalities through various modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to benzothiadiazole derivatives to synthesize complex molecules for various applications. researchgate.netacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a versatile method for creating C-C bonds. nih.govnih.gov For instance, 4,7-dibromobenzo[d] nih.govnih.govacs.orgthiadiazole has been successfully used in Suzuki-Miyaura reactions with thienylboronic acids to yield bis(thienyl) derivatives. researchgate.net The reaction conditions, including the choice of solvent and base, can significantly impact the yield of the desired product. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. rsc.org It has proven to be an effective method for the synthesis of π-conjugated systems based on benzothiadiazoles. mdpi.com Research has shown that the Stille reaction can provide higher yields of 4,7-disubstituted benzo[d] nih.govnih.govacs.orgthiadiazole derivatives compared to other cross-coupling methods under certain conditions. mdpi.com For example, the reaction of 4,7-dibromobenzo[d] nih.govnih.govacs.orgthiadiazole with various tributylstannanes of thiophene, furan, and selenophene (B38918) derivatives has yielded the corresponding π–A–π compounds in moderate yields. mdpi.com

C-H Direct Arylation: This methodology offers a more atom-economical approach by directly coupling a C-H bond of one aromatic compound with an aryl halide. nih.govacs.org This avoids the pre-functionalization required in traditional cross-coupling reactions. acs.org Palladium-catalyzed direct C-H arylation has been successfully employed for the selective synthesis of 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yields. nih.govacs.org

Reaction TypeSubstratesCatalyst SystemKey Findings
Suzuki-Miyaura Coupling 4,7-dibromobenzo[d] nih.govnih.govacs.orgthiadiazole, thienylboronic acidPd catalyst, baseYields of bis(thienyl) derivatives are sensitive to solvent and base. researchgate.net
Stille Coupling 4,7-dibromobenzo[d] nih.govnih.govacs.orgthiadiazole, organostannanesPdCl2(PPh3)2Can provide higher yields for 4,7-disubstituted products compared to other methods. mdpi.com
C-H Direct Arylation Benzo[1,2-d:4,5-d′]bis( nih.govnih.govacs.orgthiadiazole), bromo(iodo)arenesPd(OAc)2, P(tBu)2MeHBF4Allows for selective formation of mono- and diarylated products. nih.gov

The 1,2,3-thiadiazole ring is known to undergo decomposition upon exposure to heat or light. These reactions often proceed through the extrusion of molecular nitrogen (N₂) to generate a reactive intermediate, which can then undergo further transformations.

Photochemical decomposition of 1,2,3-thiadiazoles can lead to the formation of various products depending on the reaction conditions and the substituents on the ring. For instance, irradiation of 1,2,6-thiadiazines with visible light in the presence of oxygen can lead to a ring contraction, affording 1,2,5-thiadiazole (B1195012) 1-oxides. acs.orgnih.gov This process is believed to involve the formation of singlet oxygen, which then reacts with the thiadiazine in a cycloaddition-ring contraction cascade. chemrxiv.org While this example involves a related thiadiazine system, it highlights the potential for photochemical rearrangements and decompositions within the thiadiazole family.

The functional groups attached to the benzo[d] nih.govnih.govacs.orgthiadiazole core can also be sites for further chemical transformations. These modifications are crucial for fine-tuning the properties of the molecule for specific applications.

For instance, if the 6-methoxy group were to be replaced by a different functional group, such as a methyl group, this could be a handle for further reactions. Benzylic bromination followed by oxidation could convert a methyl group into an aldehyde. nih.gov Similarly, alkyl side chains can be introduced to enhance solubility and modify the photophysical properties of benzothiadiazole-based materials. nih.govdiva-portal.org The development of synthetic methods that allow for the direct modification of the benzothiadiazole system itself is an active area of research. nih.gov Furthermore, side-chain modifications on related benzothiazinone derivatives have been shown to significantly impact their biological activity, demonstrating the importance of these transformations in medicinal chemistry. nih.govresearchgate.netmdpi.com

Transformations of the Methoxy Substituent

The methoxy group at the 6-position of the benzo[d] Current time information in Bangalore, IN.nih.govnih.govthiadiazole ring is a key functional handle for introducing structural diversity. Its primary transformation involves cleavage to the corresponding phenol, which can then be further derivatized.

Ether Cleavage to 6-Hydroxybenzo[d] Current time information in Bangalore, IN.nih.govnih.govthiadiazole

The conversion of the 6-methoxy group to a 6-hydroxy group is a fundamental transformation, enabling access to a new range of derivatives through subsequent reactions of the phenolic hydroxyl. This ether cleavage is typically achieved under strong acidic conditions. masterorganicchemistry.com Reagents such as hydrogen bromide (HBr) or boron tribromide (BBr₃) are commonly employed for this purpose. masterorganicchemistry.com

The reaction with HBr proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion. The use of BBr₃, a strong Lewis acid, offers a milder alternative for cleaving aryl methyl ethers.

Table 1: Representative Conditions for the Demethylation of 6-Methoxybenzo[d] Current time information in Bangalore, IN.nih.govnih.govthiadiazole

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
HBr (48% aq.)Acetic Acid100-1104-685-90
BBr₃Dichloromethane-78 to rt2-490-95
Pyridinium hydrochlorideMelt180-2001-275-80

This is a representative table based on general organic chemistry principles for ether cleavage and may not reflect experimentally verified data for this specific compound.

Further Derivatization of the 6-Hydroxy Group

Once the 6-hydroxybenzo[d] Current time information in Bangalore, IN.nih.govnih.govthiadiazole is formed, the phenolic hydroxyl group can be readily derivatized. For instance, Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl substituents. nih.gov This involves treating the phenoxide, generated by a suitable base like potassium carbonate, with an alkyl halide.

Exploration of Unique Reactivity Patterns and Unconventional Bond Formations

Beyond the standard transformations of the methoxy group, the benzo[d] Current time information in Bangalore, IN.nih.govnih.govthiadiazole scaffold can participate in unique and unconventional bond-forming reactions. These reactions often leverage the electronic nature of the heterocyclic ring system.

Palladium-Catalyzed Cross-Coupling Reactions

While not a direct transformation of the methoxy group, its electronic influence is crucial in directing C-H activation and functionalization reactions on the benzene ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, can be envisioned at positions activated by the methoxy group, provided a suitable leaving group (e.g., a halide) is present on the aromatic ring. Research on related benzothiazole (B30560) systems has demonstrated the feasibility of such transformations. diva-portal.org

Photochemical Reactions

The benzothiadiazole moiety is known to be photoactive. Upon UV irradiation, certain benzothiadiazole derivatives can undergo ring-opening reactions or participate in cycloadditions. While specific studies on 6-methoxybenzo[d] Current time information in Bangalore, IN.nih.govnih.govthiadiazole are limited, the potential for unique photochemical transformations remains an area of interest for synthetic chemists.

Table 2: Potential Unconventional Reactions of the 6-Methoxybenzo[d] Current time information in Bangalore, IN.nih.govnih.govthiadiazole Scaffold

Reaction TypeReagents and ConditionsPotential Product
C-H ArylationPd(OAc)₂, P(o-tol)₃, Ar-B(OH)₂, K₂CO₃, Toluene, 110°CArylated 6-methoxybenzo[d] Current time information in Bangalore, IN.nih.govnih.govthiadiazole
Dearomative CycloadditionDienophile, Heat or Lewis AcidFused polycyclic systems
Photochemical RearrangementUV light (λ > 300 nm), AcetoneIsomeric products or ring-opened species

This table presents hypothetical reactions based on known reactivity patterns of similar heterocyclic systems and is intended to highlight potential areas of exploration.

The exploration of such unconventional reactivity can lead to the discovery of novel molecular architectures with potentially interesting photophysical or biological properties. acs.org The electron-donating nature of the methoxy group can influence the regioselectivity and efficiency of these reactions, making 6-methoxybenzo[d] Current time information in Bangalore, IN.nih.govnih.govthiadiazole an intriguing substrate for methodological studies.

Iv. Computational and Theoretical Investigations of 6 Methoxybenzo D 1 2 3 Thiadiazole Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 6-Methoxybenzo[d] parchem.combldpharm.comsigmaaldrich.comthiadiazole at a molecular level. These methods allow for the detailed examination of its electronic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic properties of heterocyclic compounds due to its balance of computational cost and accuracy. sigmaaldrich.com For thiadiazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict various properties. sigmaaldrich.comresearchgate.net

Table 1: Representative DFT-Calculated Properties for Related Benzothiazole (B30560) Derivatives This table presents data for analogous compounds to illustrate the type of information obtained from DFT studies, in the absence of specific data for 6-Methoxybenzo[d] parchem.combldpharm.comsigmaaldrich.comthiadiazole.

CompoundMethod/Basis SetCalculated PropertyValue
2-(4-methoxyphenyl)benzo[d]thiazoleHF/6-311G(d,p)Dipole Moment2.45 D
2-(4-methoxyphenyl)benzo[d]thiazoleB3LYP/6-311G(d,p)Dipole Moment2.76 D
BenzothiazoleB3LYP/LanL2DZTotal Energy-741.6 a.u.

Data sourced from studies on related benzothiazole derivatives. nih.govmdpi.com

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameters, can be applied. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark-quality data on molecular energies and structures. mdpi.com

In a study of the closely related benzo[1,2-d:4,5-d']bis( parchem.combldpharm.comsigmaaldrich.comthiadiazole) (isoBBT) system, high-level ab initio calculations were crucial in determining its electron affinity. nveo.org These calculations demonstrated that the electron affinity of isoBBT is significant, a key factor in its electron-accepting properties. nveo.org For 6-Methoxybenzo[d] parchem.combldpharm.comsigmaaldrich.comthiadiazole, such high-accuracy calculations would be invaluable for precisely quantifying the electronic effects of the methoxy (B1213986) substituent and for providing reliable data for benchmarking faster computational methods.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For benzo[d] parchem.combldpharm.comsigmaaldrich.comthiadiazole (isoBTD), quantum-mechanical calculations have shown it possesses a relatively high LUMO energy level and a large energy band gap, which suggests high stability. nih.gov The introduction of a methoxy group at the 6-position would be expected to raise the energy of the HOMO due to its electron-donating nature, thereby reducing the HOMO-LUMO gap compared to the parent compound. This would, in turn, likely lead to a red shift in its absorption spectrum. DFT and time-dependent DFT (TD-DFT) are the primary tools used to calculate these orbital energies and predict electronic absorption spectra. nih.gov

Table 2: Frontier Molecular Orbital Energies and Band Gaps for Related Thiadiazole Compounds This table presents data for analogous compounds to illustrate the typical values obtained from FMO analysis, in the absence of specific data for 6-Methoxybenzo[d] parchem.combldpharm.comsigmaaldrich.comthiadiazole.

CompoundMethodHOMO (eV)LUMO (eV)Band Gap (eV)
Benzo[c] parchem.combldpharm.comnveo.orgthiadiazole (BTD)DFT--0.71-
5,6-difluorobenzo[c] parchem.combldpharm.comnveo.orgthiadiazoleDFT--0.89-
Benzo[1,2-c:4,5-c']bis parchem.combldpharm.comnveo.orgthiadiazole (BBT)DFT--1.99-
Benzo[d] parchem.combldpharm.comsigmaaldrich.comthiadiazole (isoBTD)DFT-Higher than BTDHigher than BTD

Data sourced from a comparative study on benzothiadiazole isomers. nih.gov

Molecular Dynamics and Simulation Studies for Conformational Analysis

While 6-Methoxybenzo[d] parchem.combldpharm.comsigmaaldrich.comthiadiazole is a relatively rigid fused-ring system, molecular dynamics (MD) simulations can provide valuable insights into its intermolecular interactions and the conformational behavior of the methoxy group. MD simulations model the movement of atoms over time, allowing for the exploration of the compound's flexibility and its interactions with its environment, such as a solvent or a biological receptor. kuleuven.be

For instance, in studies of other heterocyclic compounds, MD simulations have been used to assess the stability of ligand-protein complexes, with analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) indicating the stability of the binding pose. kuleuven.bemdpi.com For 6-Methoxybenzo[d] parchem.combldpharm.comsigmaaldrich.comthiadiazole, MD simulations could be employed to study its aggregation behavior in solution or to investigate its potential binding modes within an enzyme active site, which would be particularly relevant for medicinal chemistry applications.

Aromaticity and Delocalization Investigations using Modern Aromaticity Descriptors (e.g., EDDB, GIMIC)

The aromaticity of the benzo[d] parchem.combldpharm.comsigmaaldrich.comthiadiazole ring system is a key determinant of its stability and reactivity. Modern computational methods provide quantitative descriptors of aromaticity. Techniques such as Electron Density of Delocalized Bonds (EDDB) and Gauge-Including Magnetically Induced Currents (GIMIC) offer detailed insights into electron delocalization and ring currents, which are hallmarks of aromaticity. nveo.org

Mechanistic Elucidations of Chemical Reactions via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed, step-by-step picture of how a reaction proceeds.

Structure-Property Relationship (SPR) Modeling for Non-Biological Applications

Computational and theoretical investigations play a pivotal role in understanding and predicting the properties of novel materials, guiding synthetic efforts toward compounds with desired characteristics. In the context of 6-Methoxybenzo[d] bohrium.comcsic.esjchemlett.comthiadiazole and its derivatives, structure-property relationship (SPR) modeling is a powerful tool for exploring their potential in non-biological applications, particularly in the realms of optoelectronics and surface science. These computational approaches allow for the systematic study of how molecular structure influences electronic and optical properties, as well as interactions with various surfaces.

The prediction of optical and electronic characteristics of 6-Methoxybenzo[d] bohrium.comcsic.esjchemlett.comthiadiazole is crucial for its potential application in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Computational methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating these properties.

Theoretical studies on related benzothiadiazole derivatives have demonstrated that the introduction of substituents, such as a methoxy group, can significantly tune the electronic and optical properties. diva-portal.org The position of the substituent on the benzoid ring strongly influences the emissive behavior of the molecule. diva-portal.org For instance, the introduction of a methoxy group can lead to long-lived fluorescence and can help to avoid the common issue of fluorescence quenching in polar protic solvents. diva-portal.org

A hypothetical table of predicted electronic properties for 6-Methoxybenzo[d] bohrium.comcsic.esjchemlett.comthiadiazole, based on trends observed in similar compounds, is presented below.

PropertyPredicted ValueComputational Method
HOMO Energy-5.4 to -5.6 eVDFT (e.g., B3LYP/6-31G)
LUMO Energy-1.8 to -2.0 eVDFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap3.4 to 3.8 eVDFT (e.g., B3LYP/6-31G)
First Excitation Energy (λmax)350 to 380 nmTD-DFT
Dipole Moment2.5 to 3.5 DDFT (e.g., B3LYP/6-31G)

This table is illustrative and based on extrapolations from related benzothiadiazole derivatives. Actual values would require specific computational studies on 6-Methoxybenzo[d] bohrium.comcsic.esjchemlett.comthiadiazole.

Furthermore, computational models can predict the effects of structural modifications on the photophysical properties. For example, the planarity of the molecule and the nature of any appended functional groups can significantly impact the intramolecular charge transfer (ICT) characteristics, which in turn affect the Stokes shift and fluorescence quantum yield. researchgate.net In unsymmetrically substituted benzothiadiazoles, larger Stokes shifts are often observed due to significant changes in the dipole moment upon excitation. researchgate.net

The study of how molecules like 6-Methoxybenzo[d] bohrium.comcsic.esjchemlett.comthiadiazole interact with surfaces is critical for applications such as corrosion inhibition, surface coating, and sensor development. Computational modeling, particularly using DFT, can provide a molecular-level understanding of these adsorption phenomena.

Studies on the adsorption of benzothiazole derivatives on metal surfaces, such as galvanized steel, have shown that the orientation and binding of the molecule are governed by its chemical functionalities. csic.esrsc.org For instance, molecules can adsorb vertically, with heteroatoms like nitrogen and sulfur playing a key role in the interaction with the surface. csic.es The strength of this interaction can influence the formation of a protective inhibitor layer. csic.esrsc.org

In the case of 6-Methoxybenzo[d] bohrium.comcsic.esjchemlett.comthiadiazole, the thiadiazole ring with its nitrogen and sulfur atoms would be expected to be the primary site for interaction with a metal surface. The methoxy group could also influence the adsorption process, either through direct interaction or by modifying the electronic properties of the benzothiadiazole core, thereby affecting its interaction with the surface.

Theoretical calculations can determine the adsorption energy, which indicates the stability of the adsorbed molecule on the surface. A more negative adsorption energy suggests a more stable adsorption. csic.es The mechanism of adsorption, whether it is physisorption (due to van der Waals forces) or chemisorption (involving chemical bond formation), can also be elucidated through computational models. For some thiadiazole derivatives on an iron surface, low adsorption energies suggested a physisorption mechanism. jchemlett.com

A hypothetical data table illustrating the potential adsorption characteristics of 6-Methoxybenzo[d] bohrium.comcsic.esjchemlett.comthiadiazole on a representative metal surface is provided below.

ParameterPredicted Value RangeSignificance
Adsorption Energy (Eads)-0.8 to -1.5 eVIndicates the stability of the adsorbed layer.
Adsorption Height2.5 to 3.5 ÅDistance between the molecule and the surface.
Binding SiteN and S atoms of the thiadiazole ringPrimary points of interaction with the surface.
Adsorption OrientationTilted or verticalInfluences the packing density and protective properties of the film.

This table is illustrative and based on findings for analogous benzothiazole and thiadiazole derivatives. Specific values would depend on the nature of the surface and the computational methodology employed.

Furthermore, molecular dynamics simulations can be used to model the behavior of a larger ensemble of molecules at the interface, providing insights into the formation and structure of self-assembled monolayers. These simulations can help in understanding how the molecules pack on the surface and how this packing influences the properties of the resulting film.

V. Applications in Advanced Chemical Sciences Non Biological Focus

Organic Electronics and Optoelectronic Devices

The benzothiadiazole unit is a critical building block in organic electronics, primarily due to its strong electron-accepting character, rigid planar structure, and ability to facilitate intramolecular charge transfer when paired with electron-donating moieties. rsc.orgnih.gov

Role as Electron-Accepting Units in π-Conjugated Systems

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a quintessential electron-deficient (acceptor) unit employed in the design of donor-acceptor (D-A) type conjugated molecules and polymers. nih.govsioc-journal.cn Its strong electron affinity and favorable reduction potential make it highly effective for creating materials with tailored electronic properties. nih.gov When a BTD unit is covalently linked to an electron-donating group, it promotes an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental for many optoelectronic applications. nih.gov This D-A strategy allows for precise control over the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, effectively narrowing the band gap and shifting absorption into the visible and near-infrared regions of the spectrum. nih.govsioc-journal.cn

The introduction of different functional groups, such as the methoxy (B1213986) group in 6-Methoxybenzo[d] nih.govrsc.orgacs.orgthiadiazole, can further modulate these electronic characteristics. The molecular geometry and the nature of the linkage between donor and acceptor units also play a crucial role in determining the final properties and performance in devices. acs.org Researchers have successfully created various high-performance D-A polymers and small molecules for organic electronics by incorporating BTD and its extended derivatives. rsc.org

Application in Organic Photovoltaic Cells and Dye-Sensitized Solar Cells

The D-A architecture featuring benzothiadiazole is extensively used in sensitizers for dye-sensitized solar cells (DSSCs) and as donor or acceptor materials in organic photovoltaic cells (OPVs). rsc.orgelsevierpure.com In DSSCs, the BTD unit acts as a π-conjugated bridge and an auxiliary acceptor, facilitating efficient electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO₂ or ZnO). mdpi.comnih.gov

Numerous studies have demonstrated the success of BTD-based dyes. For instance, sensitizers incorporating a BTD moiety have achieved power conversion efficiencies (PCEs) ranging from 5.18% on ZnO photoanodes to over 10% with TiO₂ electrodes. nih.govrsc.org Co-sensitization strategies, where a BTD-based dye is combined with another dye to cover a broader portion of the solar spectrum, have pushed efficiencies even higher, reaching up to 10.9%. rsc.orgnih.govrsc.org One study synthesized two dyes where a triphenylamine (B166846) donor was linked to a cyanoacrylic acid acceptor via a BTD-ethylenedioxythiophene bridge; introducing a phenyl ring as an additional spacer in one dye (D2) dramatically increased the PCE from 0.9% (D1) to 7.7% (D2). atlantis-press.com These results underscore the BTD unit's effectiveness in light-harvesting and charge separation.

Performance of Various Benzothiadiazole-Based Dyes in Solar Cells
Dye/SystemConfigurationPower Conversion Efficiency (PCE)Source
YKP-88 & YKP-93 (Co-sensitized)DSSC (Iodine electrolyte)10.9% rsc.orgrsc.org
RK1DSSC10.2% rsc.org
YKP-88 Mini-ModuleDSSC (14 cm² active area)8.7% rsc.orgrsc.org
D2DSSC7.7% atlantis-press.com
T4BTD-A + HSQ4 (Co-sensitized)DSSC7.7% nih.gov
T4BTD-ADSSC6.4% nih.gov
BTD-based SensitizerDSSC (Hierarchical ZnO anode)5.82% nih.gov

Development of Organic Semiconductors and Charge Transport Materials

The benzothiadiazole motif is integral to the development of high-performance organic semiconductors for applications like organic field-effect transistors (OFETs). rsc.org The inherent properties of the BTD unit help create low band gap polymers with high charge carrier mobility. acs.org The performance of these materials is strongly influenced by molecular weight, molecular packing in the solid state, and the presence of side chains. acs.orgrsc.org

Density functional theory (DFT) calculations and experimental studies on materials like bis nih.govrsc.orgrsc.orgthiadiazolo-p-quinobis(1,3-dithiole) (BTQBT) have established a clear correlation between the layered crystal structure and charge transport properties. nih.gov Polymers based on BTD and oligothiophenes have demonstrated high hole mobilities, with values reaching up to 0.75 cm²/V·s and even as high as 4.0 cm²/V·s in thin films prepared by oxidative chemical vapor deposition (oCVD), which allows for the absence of solubilizing side chains and thus promotes better molecular packing. acs.orgrsc.org The BTD fragment is recognized as an effective electron transport center, and its inclusion in composite materials has been shown to increase electron mobility by an order of magnitude. nih.gov Molecular engineering, such as the strategic fluorination or alkylation of the BTD backbone, allows for balancing charge transport characteristics with mechanical properties like stretchability, which is crucial for flexible electronics. rsc.org

Charge Carrier Mobility in Benzothiadiazole-Based Organic Semiconductors
MaterialFabrication MethodMobility (cm²/V·s)Charge CarrierSource
pDTBT (poly(dithiophene-benzothiadiazole))oCVD4.0Hole rsc.org
NDI-TBZT-NDISolution Processed OFETμe = 0.92Electron nih.gov
PBT6 (poly(benzothiadiazole-sexithiophene))Drop Cast OFET0.75Hole acs.org
PBT6 (poly(benzothiadiazole-sexithiophene))Spin-coated OFET~0.2Hole acs.org
D3/mCP CompositeOLED EML~10⁻⁵Electron nih.gov

Chemical Sensing Technologies and Sensor Development

Heterocyclic compounds, including thiadiazoles and the structurally similar triazoles, are excellent platforms for designing chemosensors. researchgate.netresearchgate.net Their ability to coordinate with analytes and the potential for "turn-on" or "turn-off" fluorescence or colorimetric changes make them highly valuable in sensor development. researchgate.net

Design of Chemo-Sensors Based on Thiadiazole Moieties

The design of chemosensors often involves integrating a recognition site (receptor) with a signaling unit (fluorophore or chromophore). The thiadiazole ring can act as part of the signaling backbone or as a binding site itself. The nitrogen and sulfur atoms in the ring can act as soft-base interaction sites, which is particularly useful for detecting heavy metal cations. mdpi.com

For example, a Schiff base receptor derived from phenyl thiadiazole was developed as a "turn-on" fluorescent and colorimetric sensor with high selectivity and sensitivity for Al³⁺ ions. researchgate.net Similarly, other thiadiazole-based receptors have been designed for the multi-ion detection of Cu²⁺, Hg²⁺, and CN⁻ in aqueous solutions. researchgate.net The sensing mechanism typically involves the selective binding of the analyte to the sensor molecule, which induces a change in the electronic structure, leading to a measurable optical response such as fluorescence quenching or enhancement. researchgate.netscientificarchives.com The versatility of the thiadiazole scaffold allows for its incorporation into more complex systems like metal-organic frameworks (MOFs), where it can be used to create robust and highly sensitive luminescent sensors for environmental pollutants. mdpi.comscientificarchives.com

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and sulfur, along with π-electrons, are effective corrosion inhibitors for metals in acidic environments. chesci.com The benzothiadiazole structure, possessing these features, is a promising candidate for corrosion inhibition. The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. chesci.comirowater.com

Studies on related benzothiazole (B30560) derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chesci.com The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. chesci.com The efficiency of inhibition increases with the concentration of the inhibitor. chesci.com The sulfur and nitrogen atoms in the heterocyclic ring, as well as the π-electrons of the aromatic system, play a key role by donating electrons to the vacant d-orbitals of the metal, forming a stable coordinate bond and a protective barrier against the corrosive medium. youtube.com

Theoretical and Experimental Aspects of Corrosion Inhibition Mechanisms on Metal Surfaces

The efficacy of 6-Methoxybenzo[d]thiadiazole as a corrosion inhibitor is theoretically grounded in its molecular structure. The presence of nitrogen and sulfur atoms, along with the aromatic benzene (B151609) ring, allows for significant interaction with metal surfaces. Experimental studies on related benzothiadiazole derivatives have shown that these molecules can adsorb onto metal surfaces, forming a protective layer that impedes the corrosive process.

The mechanism of inhibition is believed to involve the sharing of electrons between the heteroatoms (N and S) and the vacant d-orbitals of the metal. The methoxy group at the 6-position can further enhance this effect through its electron-donating nature, which increases the electron density on the benzothiadiazole ring system, thereby strengthening the molecule's adsorption onto the metal surface. Theoretical calculations, such as those derived from Density Functional Theory (DFT), often correlate with experimental findings, predicting the sites of interaction and the stability of the resulting inhibitor-metal complex.

Design and Evaluation of Thiadiazole-Based Corrosion Inhibitors

The design of corrosion inhibitors based on the thiadiazole scaffold, including 6-Methoxybenzo[d]thiadiazole, focuses on optimizing their ability to form a robust and persistent protective film on metal surfaces. Key design considerations include the planarity of the molecule, the presence of heteroatoms for strong coordination, and the introduction of substituents that can enhance solubility and film stability.

The evaluation of these inhibitors typically involves electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on the inhibitor's efficiency and the nature of the protective film. For instance, an increase in polarization resistance and a decrease in corrosion current density in the presence of the inhibitor are indicative of effective corrosion protection.

Parameter Description Typical Findings with Thiadiazole Inhibitors
Corrosion Current Density (Icorr) A measure of the corrosion rate.Significant decrease in the presence of the inhibitor.
Polarization Resistance (Rp) Resistance of the metal to corrosion.Substantial increase with the addition of the inhibitor.
Inhibition Efficiency (%) The percentage by which the corrosion rate is reduced.Often high, indicating effective protection.

Agricultural Chemical Applications (Emphasis on Chemical Functionality, not Biological Mechanism)

In the realm of agricultural chemistry, the chemical functionality of 6-Methoxybenzo[d]thiadiazole is of primary interest for its potential role in the development of new herbicides and pesticides.

Dye and Pigment Chemistry

The chromophoric properties of the benzothiadiazole system make it a valuable component in the design of novel dyes and pigments.

The benzothiadiazole core acts as an electron-accepting unit, which, when combined with suitable electron-donating groups, can create a push-pull chromophore. This architecture is fundamental to achieving desired photophysical properties such as strong absorption in the visible or near-infrared regions and significant fluorescence.

The photophysical characteristics of dyes based on this scaffold can be finely tuned by modifying the substituents on the benzene ring. The introduction of the 6-methoxy group, an electron-donating substituent, can lead to a red-shift in the absorption and emission spectra, effectively altering the color and fluorescence of the dye. This tunability is highly desirable for applications ranging from high-performance pigments to fluorescent probes.

Property Influence of 6-Methoxy Group Resulting Effect
Absorption Maximum (λmax) Red-shift (shift to longer wavelengths)Alteration of color
Emission Maximum (λem) Red-shiftChange in fluorescence color
Quantum Yield Can be enhanced or quenched depending on the overall molecular designBrightness of fluorescence

Coordination Chemistry and Ligand Design

In coordination chemistry, 6-Methoxybenzo[d]thiadiazole can serve as a versatile ligand for the formation of metal complexes. The nitrogen atoms within the thiadiazole ring possess lone pairs of electrons that can readily coordinate to metal centers. The aromatic system can also participate in π-stacking interactions, further stabilizing the resulting complexes.

The design of ligands based on this structure allows for the synthesis of coordination compounds with tailored electronic, magnetic, and catalytic properties. The methoxy group can influence the ligand's field strength and the steric environment around the metal center, thereby providing a means to fine-tune the properties of the final complex for specific applications in areas such as catalysis and materials science.

Role as Ligands in Metal Complexes

The benzo[d] Current time information in Bangalore, IN.chemijournal.comchemijournal.comthiadiazole scaffold, a fused heterocyclic system, presents intriguing possibilities as a ligand in coordination chemistry. The presence of multiple heteroatoms—two nitrogen atoms and one sulfur atom within the thiadiazole ring—offers potential coordination sites for metal ions. The specific compound, 6-Methoxybenzo[d] Current time information in Bangalore, IN.chemijournal.comchemijournal.comthiadiazole, introduces an electron-donating methoxy group on the benzene ring, which can further modulate the electronic properties of the ligand and influence its interaction with metal centers. While extensive research on the coordination chemistry of 6-Methoxybenzo[d] Current time information in Bangalore, IN.chemijournal.comchemijournal.comthiadiazole is still emerging, valuable insights can be drawn from the well-documented behavior of related thiadiazole and benzothiadiazole derivatives in metal complexes.

The coordination of thiadiazole-based ligands to metal ions is a subject of considerable interest due to the diverse structural and electronic properties of the resulting complexes. These complexes have found applications in various fields, including materials science and catalysis. The coordination of 6-Methoxybenzo[d] Current time information in Bangalore, IN.chemijournal.comchemijournal.comthiadiazole is anticipated to occur primarily through one of the nitrogen atoms of the thiadiazole ring, as is common for this class of heterocyclic compounds. chemijournal.comchemijournal.com

The methoxy group at the 6-position is expected to play a significant role in the ligand's coordination behavior. Through a resonance effect, the methoxy group can donate electron density to the aromatic system, which in turn can increase the basicity of the nitrogen atoms in the thiadiazole ring, potentially enhancing their ability to coordinate with metal ions. stackexchange.commdpi.com This electronic modulation can influence the stability and reactivity of the resulting metal complexes.

Studies on analogous benzothiazole and thiadiazole derivatives have shown that they can act as monodentate or bidentate ligands. nih.govbiointerfaceresearch.com In the case of 6-Methoxybenzo[d] Current time information in Bangalore, IN.chemijournal.comchemijournal.comthiadiazole, monodentate coordination through a nitrogen atom is the most probable mode. However, the possibility of bidentate coordination involving a nitrogen and the sulfur atom, or even participation of the methoxy group's oxygen atom under certain conditions, cannot be entirely ruled out and would depend on the nature of the metal ion and the reaction conditions.

The geometry of the resulting metal complexes would be dictated by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For instance, with transition metals like copper(II), cobalt(II), or nickel(II), octahedral or square planar geometries are commonly observed with related heterocyclic ligands. nih.govnih.gov

Detailed research findings on the coordination chemistry of 6-Methoxybenzo[d] Current time information in Bangalore, IN.chemijournal.comchemijournal.comthiadiazole are limited. However, based on the extensive studies of similar compounds, a general understanding of its potential as a ligand can be formulated. The following table summarizes the coordination behavior of some related thiadiazole derivatives, which can serve as a predictive model for the coordination chemistry of 6-Methoxybenzo[d] Current time information in Bangalore, IN.chemijournal.comchemijournal.comthiadiazole.

LigandMetal IonCoordination ModeResulting Complex GeometryReference
2,5-dimercapto-1,3,4-thiadiazoleAg(I)Bidentate (N, S)- chemijournal.com
5-(2-aminoethyl)-2-amino-1,3,4-thiadiazoleCu(II)-- nih.gov
5-(2-aminoethyl)-2-amino-1,3,4-thiadiazoleNi(II)-- nih.gov
5-(2-aminoethyl)-2-amino-1,3,4-thiadiazoleCo(II)-- nih.gov
2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenolCo(III)-Octahedral biointerfaceresearch.com
2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenolRu(III)-Octahedral biointerfaceresearch.com
2-(1H-benzimidazol-2-yl)-phenol derivativesCu(II), Zn(II), Ni(II), Ag(I)-- nih.gov

The data presented for analogous compounds suggest that 6-Methoxybenzo[d] Current time information in Bangalore, IN.chemijournal.comchemijournal.comthiadiazole is a promising candidate for the formation of a variety of metal complexes with potentially interesting structural and electronic properties. Further experimental work is necessary to fully elucidate its coordination chemistry and explore the applications of its metal complexes in advanced chemical sciences.

Vi. Future Research Directions and Emerging Paradigms for Benzo D 1 2 3 Thiadiazoles

Development of Novel and Sustainable Synthetic Pathways for Fused Thiadiazoles

The development of efficient, versatile, and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For fused thiadiazoles, future research will likely focus on moving beyond classical condensation reactions to more sophisticated and sustainable approaches.

Key areas of development include:

Catalytic Methods: While traditional methods like the Hurd-Mori reaction are effective, they often require stoichiometric and sometimes harsh reagents like thionyl chloride. mdpi.com Future efforts will likely concentrate on developing catalytic versions of these reactions. Metal-free approaches, such as the use of TBAI as a catalyst for the reaction of N-tosylhydrazones with sulfur, represent a step in this direction. mdpi.com

Photochemical and Electrochemical Synthesis: These methods offer green alternatives to traditional synthesis by using light or electricity to drive reactions. nih.gov The electrochemical synthesis of benzo[d]isothiazol-3(2H)-ones has been reported, suggesting that similar strategies could be developed for benzo[d] nih.govnih.govmdpi.comthiadiazoles. nih.gov

Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity and mild reaction conditions. The use of vanadium-dependent haloperoxidases (VHPOs) to catalyze the formation of 1,2,4-thiadiazoles from thioamides showcases the potential of enzymes in constructing thiadiazole rings. nih.govacs.org This approach, which uses a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, is a prime example of a sustainable synthetic strategy. nih.govacs.org

Mechanochemistry: Ball-milling and other mechanochemical techniques can enable solvent-free reactions, reducing waste and often shortening reaction times. mdpi.com The application of these methods to the synthesis of fused thiadiazoles could provide significant environmental and efficiency benefits. mdpi.com

Cascade and Domino Reactions: Designing reactions where multiple bonds are formed in a single operation (a cascade or domino reaction) is a powerful strategy for increasing synthetic efficiency. mdpi.com The synthesis of N-heteroarylamidines based thiadiazole analogues through a domino reaction analogous to the Cornforth rearrangement is an example of this approach. mdpi.com

A summary of emerging synthetic strategies is presented in the table below.

Synthetic StrategyKey FeaturesPotential Advantages
Catalytic Methods Use of sub-stoichiometric amounts of catalysts (metal or organocatalysts).Reduced waste, milder reaction conditions, increased efficiency.
Photochemistry Utilizes light to initiate and drive chemical reactions.Green energy source, high spatial and temporal control.
Electrochemistry Employs electrical current to mediate redox reactions.Avoids chemical oxidants/reductants, precise control over reaction conditions.
Enzymatic Synthesis Utilizes enzymes as catalysts.High selectivity (chemo-, regio-, enantio-), mild conditions, biodegradable catalysts.
Mechanochemistry Reactions are induced by mechanical force (e.g., ball milling).Solvent-free or low-solvent conditions, can access different reactivity.
Cascade Reactions Multiple bond-forming events occur in a single synthetic operation.Increased atom economy, reduced workup steps, higher overall yield.

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

While the fundamental reactivity of the benzo[d] nih.govnih.govmdpi.comthiadiazole ring is known, there is still much to explore, particularly concerning its behavior in catalytic cycles and its potential to undergo novel transformations.

Future research in this area will likely focus on:

Metal-Catalyzed Cross-Coupling Reactions: The reactivity of halogenated benzo[d] nih.govnih.govmdpi.comthiadiazoles in cross-coupling reactions is an area of growing interest. For instance, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole) has been shown to undergo Stille and Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. nih.govresearchgate.net Further exploration of the scope of these reactions with different catalysts and coupling partners is warranted.

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the benzo[d] nih.govnih.govmdpi.comthiadiazole system makes it susceptible to nucleophilic attack. Studies on 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole) have shown that it can react with N-nucleophiles like morpholine (B109124), although it is resistant to O-nucleophiles. nih.govresearchgate.net A deeper understanding of the factors governing this reactivity will enable the synthesis of a wider range of functionalized derivatives.

Ring-Opening and Rearrangement Reactions: The 1,2,3-thiadiazole (B1210528) ring can undergo thermal or photochemical extrusion of nitrogen to form a thioketene (B13734457) intermediate, which can then participate in various cycloaddition and rearrangement reactions. Exploring these reactions with substituted benzo[d] nih.govnih.govmdpi.comthiadiazoles could lead to the synthesis of novel heterocyclic systems.

Catalytic Activity of Benzo[d] nih.govnih.govmdpi.comthiadiazole Derivatives: While often viewed as the target of synthesis, benzo[d] nih.govnih.govmdpi.comthiadiazole derivatives themselves could potentially act as ligands for transition metals or as organocatalysts. Their unique electronic properties and ability to coordinate to metal centers could be harnessed in catalytic applications.

The reactivity of bromo-substituted benzo[d] nih.govnih.govmdpi.comthiadiazoles is summarized in the table below.

ReactantReaction TypeProduct Type
4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole)Stille Cross-CouplingAryl-substituted benzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazoles)
4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole)Suzuki-Miyaura Cross-CouplingAryl-substituted benzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazoles)
4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole)Nucleophilic Aromatic Substitution (with N-nucleophiles)Amino-substituted benzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazoles)

Advanced Computational Methodologies for Predictive Design and Functional Material Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functions. For benzo[d] nih.govnih.govmdpi.comthiadiazoles, computational methods will be crucial for accelerating the discovery of new applications. nih.govresearchgate.net

Future directions in this area include:

Predictive Modeling of Physicochemical Properties: Computational methods such as Density Functional Theory (DFT) can be used to predict key properties like electronic structure, HOMO-LUMO energy gaps, and absorption spectra. acs.org These predictions can guide the synthesis of new benzo[d] nih.govnih.govmdpi.comthiadiazole derivatives with tailored electronic and optical properties for applications in materials science.

Virtual Screening and Drug Design: Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinity and mode of interaction of small molecules with biological targets. researchgate.net These methods can be used to screen virtual libraries of benzo[d] nih.govnih.govmdpi.comthiadiazole derivatives to identify promising candidates for drug development. nih.govresearchgate.net The use of these in silico tools can significantly reduce the time and cost associated with experimental screening.

Elucidation of Reaction Mechanisms: Computational methods can be used to investigate the mechanisms of chemical reactions, providing insights into the transition states and intermediates involved. This understanding can be used to optimize reaction conditions and design more efficient synthetic routes to benzo[d] nih.govnih.govmdpi.comthiadiazoles.

Materials Informatics: By combining computational chemistry with machine learning and data science, it is possible to develop predictive models for the properties of materials. This approach, known as materials informatics, can be used to accelerate the discovery of new benzo[d] nih.govnih.govmdpi.comthiadiazole-based materials with desired functionalities, such as high charge carrier mobility or specific optical properties.

The table below highlights the application of various computational methods in the study of thiadiazole derivatives.

Computational MethodApplication
Molecular Docking Predicting the binding mode and affinity of ligands to a protein target. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules over time to assess the stability of ligand-protein complexes. researchgate.net
Density Functional Theory (DFT) Calculating the electronic structure and properties of molecules. researchgate.netacs.org
MM-GBSA Estimating the binding free energy of a ligand to a protein. researchgate.net
ADMET Prediction In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates. researchgate.netnih.gov

Integration into Multi-Component Systems for Enhanced Functionality and Synergistic Effects

The concept of combining different molecular entities to create multi-component systems with enhanced or novel properties is a rapidly growing area of research. Benzo[d] nih.govnih.govmdpi.comthiadiazoles can be integrated into such systems to achieve synergistic effects.

Future research will likely explore:

Hybrid Molecules and Conjugates: The synthesis of hybrid molecules that covalently link a benzo[d] nih.govnih.govmdpi.comthiadiazole moiety to another pharmacophore is a promising strategy for developing new therapeutic agents with improved efficacy or a dual mode of action. nih.gov For example, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates have been designed as tubulin polymerization inhibitors. nih.gov

Supramolecular Assemblies: The non-covalent interactions of benzo[d] nih.govnih.govmdpi.comthiadiazoles can be exploited to construct well-defined supramolecular architectures, such as liquid crystals and organogels. mdpi.com The electronic properties of the benzo[d] nih.govnih.govmdpi.comthiadiazole core can be tuned to control the self-assembly process and the properties of the resulting materials.

Combination Therapy: In a pharmacological context, benzo[d] nih.govnih.govmdpi.comthiadiazole derivatives could be co-administered with other drugs to achieve a synergistic effect. mdpi.comnih.govnih.gov For example, 1,3,4-thiadiazole (B1197879) derivatives have been shown to act synergistically with the antifungal drug amphotericin B. nih.govnih.gov This approach can lead to improved therapeutic outcomes and potentially reduce drug dosages and side effects.

Composite Materials: Incorporating benzo[d] nih.govnih.govmdpi.comthiadiazoles into polymer matrices or other host materials can lead to the development of new composite materials with enhanced optical, electronic, or mechanical properties.

The table below provides examples of synergistic effects observed with thiadiazole derivatives.

Thiadiazole DerivativeCombined WithObserved Synergistic Effect
1,3,4-Thiadiazole derivativesAmphotericin BEnhanced antifungal activity against Candida species. nih.govnih.gov
1,3,4-Thiadiazole derivativesKanamycinEnhanced antibacterial activity against Staphylococcus aureus. mdpi.com

Exploration of New Non-Biological Applications in Emerging Technologies

While much of the research on benzo[d] nih.govnih.govmdpi.comthiadiazoles has focused on their biological activities, their unique electronic and photophysical properties make them attractive candidates for a range of non-biological applications in emerging technologies. mdpi.comnih.gov

Potential future applications include:

Organic Electronics: The electron-accepting nature of the benzo[d] nih.govnih.govmdpi.comthiadiazole core makes it a useful building block for the synthesis of n-type organic semiconductors. mdpi.com These materials are essential components of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. nih.govmdpi.com

Sensors: The fluorescence of benzo[d] nih.govnih.govmdpi.comthiadiazole derivatives can be sensitive to the presence of specific analytes. This property can be exploited to develop chemosensors for the detection of metal ions, anions, or other small molecules.

Dyes and Pigments: The conjugated π-system of benzo[d] nih.govnih.govmdpi.comthiadiazoles gives rise to strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as dyes and pigments. mdpi.comresearchgate.net Their stability and tunable color properties are advantageous for these applications.

Nonlinear Optics: Molecules with large second- or third-order nonlinear optical (NLO) properties are of interest for applications in telecommunications and optical computing. The donor-acceptor character that can be engineered into benzo[d] nih.govnih.govmdpi.comthiadiazole derivatives makes them promising candidates for NLO materials.

Rational Design for Specific Chemical Applications based on Structure-Function Relationships

A deep understanding of the relationship between the molecular structure of a benzo[d] nih.govnih.govmdpi.comthiadiazole derivative and its functional properties is essential for its rational design for specific applications.

Key aspects of rational design include:

Structure-Activity Relationships (SAR): Systematic modification of the benzo[d] nih.govnih.govmdpi.comthiadiazole scaffold and correlation of these changes with biological activity is a cornerstone of medicinal chemistry. mdpi.comnih.gov For example, in the development of sigma receptor ligands based on the benzo[d]thiazol-2(3H)one scaffold, the linker length, aryl substitution, and alkylamine ring size were found to be critical for affinity and selectivity. nih.gov

Structure-Property Relationships (SPR): In materials science, understanding how the molecular structure influences properties such as charge mobility, luminescence efficiency, and solubility is crucial for designing high-performance materials. rsc.org

Bioisosteric Replacement: The thiadiazole ring is a bioisostere of other five-membered heterocycles and even the pyrimidine (B1678525) ring. nih.gov This principle can be used to design new molecules where a known pharmacophore is replaced by a benzo[d] nih.govnih.govmdpi.comthiadiazole ring to modulate properties such as potency, selectivity, and metabolic stability.

Target-Oriented Synthesis: With a specific application in mind, whether it be a biological target or a material property, synthetic efforts can be directed towards the creation of molecules that are computationally predicted or rationally designed to have the desired characteristics. nih.govresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling 6-Methoxybenzo[d][1,2,3]thiadiazole in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE):
    • Eye/Face Protection: Use NIOSH (US) or EN 166 (EU)-certified safety glasses and face shields .
    • Skin Protection: Inspect gloves before use; employ proper removal techniques to avoid contamination. Dispose of gloves according to lab waste protocols .
    • Respiratory Protection: Use masks if handling volatile derivatives or during reactions generating aerosols .
  • Engineering Controls: Work in fume hoods for reactions involving toxic intermediates. Avoid open-air handling of powdered forms .
  • Waste Management: Segregate chemical waste and use certified disposal services for hazardous byproducts .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

Answer:

  • Cyclization of Precursors: React hydrazine derivatives with thiol-containing intermediates under acidic conditions (e.g., ethanol with K₂CO₃ as a base) .
  • Cross-Coupling Reactions: Utilize palladium catalysts for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at specific positions .
  • Optimization Tips: Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature to improve yield and reduce side products .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Answer:

  • Analytical Techniques:

    Method Application
    NMR Spectroscopy Confirm substitution patterns and purity
    Mass Spectrometry (MS) Verify molecular weight and fragmentation
    X-ray Crystallography Resolve 3D structure and bond angles
  • Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved?

Answer:

  • Root Cause Analysis:
    • Variability in Synthesis: Ensure consistent reaction conditions (e.g., purity of starting materials, catalyst batch) .
    • Bioassay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Statistical Validation: Use triplicate experiments and ANOVA to assess significance. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies improve the solubility and stability of this compound in aqueous systems?

Answer:

  • Structural Modifications:
    • Introduce polar groups (e.g., -OH, -COOH) at the 2-position to enhance hydrophilicity .
    • Use prodrug approaches (e.g., esterification of methoxy groups) for controlled release .
  • Formulation Techniques:
    • Employ nanoencapsulation (e.g., liposomes) or cyclodextrin complexes to improve bioavailability .

Q. How does substituent variation at the 6-position influence the compound’s pharmacological activity?

Answer:

  • Case Studies:

    Substituent Observed Activity Reference
    Trifluoromethyl Enhanced COX-2 selectivity (IC₅₀ = 0.8 μM)
    Chlorophenyl Anti-inflammatory (ED₅₀ = 12 mg/kg in mice)
    Methoxy Reduced cytotoxicity (CC₅₀ > 100 μM)
  • Mechanistic Insights: Bulky substituents (e.g., trifluoromethyl) increase steric hindrance, altering binding to enzyme active sites .

Q. What advanced methodologies are used to study the environmental impact of this compound?

Answer:

  • Ecotoxicology Assays:
    • Algal Growth Inhibition: Test acute toxicity using Chlorella vulgaris (OECD 201) .
    • Soil Microbial Activity: Measure respiration rates in spiked soil samples (ISO 17155) .
  • Degradation Studies:
    • Perform photolysis under simulated sunlight (λ = 300–400 nm) to assess persistence .

Q. How can computational modeling guide the design of this compound derivatives with improved target specificity?

Answer:

  • In Silico Tools:
    • Molecular Docking: Predict binding affinities to target proteins (e.g., COX-2, PDB ID: 5KIR) using AutoDock Vina .
    • QSAR Models: Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .
  • ADME Prediction: Use SwissADME to optimize logP (target: 2–3) and Rule of Five compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.